molecular formula C9H9ClO3 B1361469 3-Chloro-4-ethoxybenzoic acid CAS No. 213598-15-3

3-Chloro-4-ethoxybenzoic acid

Cat. No. B1361469
Key on ui cas rn: 213598-15-3
M. Wt: 200.62 g/mol
InChI Key: VGMJYTDQPWANJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181182B2

Procedure details

A mixture of 3-chloro-4-hydroxybenzaldehyde (0.4 g, 2.55 mmol), EtI (0.31 ml) and K2CO3 (0.421 g; 3.1 mmol) was stirred overnight at room temperature. The mixture was diluted 100 ml with H2O and extracted with EtOAc (50 ml). The organic layer was separated and dried over MgSO4 and filtered. The filtrate was evaporated to dryness to give the crude product (0.41 g, 87%) used as such in next step. 1H-NMR (CDCl3) 1.49 (tr, 3H, J=6.96 Hz); 4.18 (q, 2H, J=6.99, 13.97 Hz); 6.98 (d, 1H, J=8.49 Hz); 7.72 (dd, 1H, J=1.94, 8.46 Hz); 7.87 (d, 1H, J=1.95 Hz); 9.82 (s, 1H). The above benzaldehyde (0.4 g 2.16 mmol) was dissolved in a mixture of dioxane: H2O (30:10) and to it KMnO4 (0.341 g; 2.16 mmol) was added at room temperature and the mixture was stirred for 1 h. The solvent was evaporated and the residue was diluted to 100 ml with EtOAc and the mixture was filtered through a silica gel bead. The filtrate was evaporated to dryness to give the title compound (0.36 g, 83%), as creamy solid. 1H-NMR (DMSO-d6) 2.44 (tr, 3H, J=6.99 Hz); 5.11 (q, 2H, J=13.95 Hz); 6.96 Hz); 7.88 (d, 1H, J=8.55 Hz), 8.9 (d, 1H, J=8.55 Hz); 9.5 (m, 1H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.31 mL
Type
reactant
Reaction Step One
Name
Quantity
0.421 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.341 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].[CH2:11](I)[CH3:12].C([O-])([O-])=[O:15].[K+].[K+].C(=O)C1C=CC=CC=1.[O-][Mn](=O)(=O)=O.[K+]>O.O1CCOCC1.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[C:5]([OH:15])=[O:6] |f:2.3.4,6.7,9.10|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1O
Name
Quantity
0.31 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
0.421 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.341 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1.O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give the crude product (0.41 g, 87%)
ADDITION
Type
ADDITION
Details
was added at room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted to 100 ml with EtOAc
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a silica gel bead
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.